molecular formula C13H18N2O3S B7185920 1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone

1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone

Cat. No.: B7185920
M. Wt: 282.36 g/mol
InChI Key: YIACJSVSPVTVCD-UHFFFAOYSA-N
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Description

1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C13H18N2O2S. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methylsulfonylphenylpiperazine with ethanone derivatives. One common method involves the use of 4-methylsulfonylphenylpiperazine and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of ion channels. The compound acts as a ligand for these receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the methylsulfonyl group enhances its solubility and interaction with sigma receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(6-4-12)19(2,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACJSVSPVTVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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